N'-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
Description
N'-(4-Fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is an oxalamide derivative featuring a 4-fluorophenyl group on one nitrogen and a 2-methoxyphenyl-substituted piperazine ring connected via an ethyl chain on the other nitrogen. Structurally, the compound combines a rigid ethanediamide core with aromatic and heterocyclic moieties, which are common in ligands targeting central nervous system receptors, particularly serotonin (5-HT1A) receptors. Piperazine derivatives are frequently employed in positron emission tomography (PET) tracers, such as 18F-MPPF and 131I-MPPI, which are used for 5-HT1A receptor imaging . The 2-methoxyphenyl group on the piperazine ring and the 4-fluorophenyl group on the ethanediamide likely influence binding affinity and metabolic stability, making this compound a candidate for further pharmacological evaluation.
Crystallographic studies of structurally related compounds (e.g., N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide) reveal that the piperazine ring adopts a chair conformation, and aromatic substituents form distinct dihedral angles (e.g., 65.5°–70.7° between pyridine and benzene rings), which may optimize receptor interactions . Intramolecular hydrogen bonds (e.g., C–H⋯O) further stabilize the conformation .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3/c1-29-19-5-3-2-4-18(19)26-14-12-25(13-15-26)11-10-23-20(27)21(28)24-17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFULMRZMWFGDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine ring: This is achieved through the reaction of 2-methoxyphenylamine with ethylene dibromide under reflux conditions.
Introduction of the fluorophenyl group: This step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Coupling of the piperazine and fluorophenyl intermediates: The final step involves the coupling of the two intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating neurotransmitter levels and neuroprotective effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related derivatives:
Key Structural and Functional Differences:
Piperazine Substitution :
- The target compound and 18F-Mefway share a 2-methoxyphenyl-piperazine group, which is critical for 5-HT1A receptor binding. In contrast, N-(4-Methoxyphenyl)-...ethanediamide replaces this group with a 4-methylbenzoyl moiety, likely reducing receptor affinity but increasing lipophilicity.
- N'-(4-Ethoxyphenyl)-...ethanediamide substitutes the piperazine with a 4-fluorobenzyl group, which may alter binding kinetics due to steric and electronic effects.
18F-Mefway incorporates a fluorinated cyclohexane and pyridyl group, optimizing blood-brain barrier penetration and receptor selectivity.
Conformational Stability :
- Crystallographic data for N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide confirm that the chair conformation of the piperazine and intramolecular hydrogen bonding are conserved across analogs, suggesting a shared structural motif for receptor engagement.
Pharmacological Applications :
- Derivatives like 18F-Mefway and 131I-MPPI are validated 5-HT1A PET tracers, while the target compound’s ethanediamide core may offer synthetic versatility for developing bifunctional ligands.
Biological Activity
N'-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide, also referred to by its chemical identifiers such as CAS 1049413-22-0, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H26FN3O2 |
| Molecular Weight | 371.4 g/mol |
| Smiles Notation | COc1ccccc1N1CCN(CCNC(=O)Cc2ccc(F)cc2)CC1 |
| LogP | 2.892 |
| Polar Surface Area | 37.69 Ų |
This compound exhibits its biological activity primarily through interactions with neurotransmitter systems. Research indicates that compounds with similar piperazine structures often act as selective serotonin reuptake inhibitors (SSRIs) or modulate dopaminergic pathways, which may contribute to their antidepressant and anxiolytic effects .
Antidepressant and Anxiolytic Effects
Studies have shown that related compounds demonstrate significant antidepressant-like effects in animal models. For example, piperazine derivatives have been linked to increased serotonin levels in the synaptic cleft, which can alleviate symptoms of depression . The presence of the methoxyphenyl group enhances binding affinity to serotonin receptors, potentially increasing efficacy.
Selective Inhibition of Transporters
Recent investigations into the structure-activity relationship (SAR) of similar compounds have revealed that modifications in the piperazine ring can lead to selective inhibition of human equilibrative nucleoside transporters (ENTs). This is critical for regulating adenosine levels in the brain, which is implicated in mood regulation and neuroprotection .
Case Studies
- In Vitro Studies on Transporter Inhibition
- Antioxidant Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
